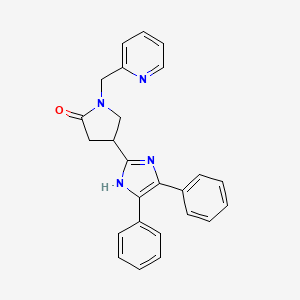
4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone, also known as JP-8-039, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone acts as a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune responses. It inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone has been shown to have significant biochemical and physiological effects in scientific research studies. It has been found to reduce inflammation, inhibit tumor growth, and suppress viral replication. It has also been shown to improve cognitive function and motor coordination in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone has several advantages for lab experiments. It is a small molecule compound that is easy to synthesize and modify. It has also been shown to have high bioavailability and low toxicity. However, there are also limitations to its use in lab experiments. It has limited solubility in aqueous solutions, which can affect its efficacy. It also requires further research to determine its long-term safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone. One direction is to study its potential use in the treatment of other inflammatory and immune-related diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its mechanism of action in more detail and identify potential targets for drug development. Additionally, further research is needed to determine its long-term safety and efficacy in humans.
Synthesemethoden
The synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone has been achieved using various methods, including the one-pot reaction, Suzuki-Miyaura cross-coupling reaction, and Stille coupling reaction. The one-pot reaction involves the reaction of 2-pyrrolidinone with 2-bromo-4,5-diphenylimidazole and 2-pyridine boronic acid in the presence of a palladium catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-pyrrolidinone with 2-bromo-4,5-diphenylimidazole and 2-pyridine boronic acid in the presence of a palladium catalyst and a base. The Stille coupling reaction involves the reaction of 2-pyrrolidinone with 2-bromo-4,5-diphenylimidazole and 2-pyridine stannane in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(pyridin-2-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c30-22-15-20(16-29(22)17-21-13-7-8-14-26-21)25-27-23(18-9-3-1-4-10-18)24(28-25)19-11-5-2-6-12-19/h1-14,20H,15-17H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFDOUGFTQETEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=N2)C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl-4-{3-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6011753.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide](/img/structure/B6011761.png)

![1-{3-[(1,4-dithiepan-6-ylamino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B6011777.png)
![1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-piperidinol](/img/structure/B6011782.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6011797.png)
![3-{[6-(dimethylamino)-4-pyrimidinyl]amino}-1-methyl-2-pyrrolidinone](/img/structure/B6011799.png)
![2-{[(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6011804.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6011817.png)
![2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol](/img/structure/B6011819.png)
![2-chloro-4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6011823.png)
![N-(3-chlorophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}urea](/img/structure/B6011834.png)
![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B6011837.png)
![N-(2-ethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6011842.png)